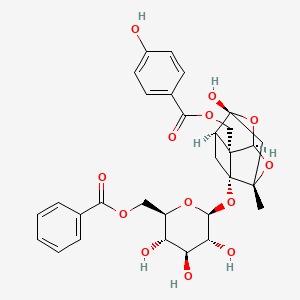

Benzoyloxypaeoniflorin

描述

Benzoyloxypaeoniflorin has been reported in Paeonia suffruticosa with data available.

from Paeonia suffruticosa (Paeoniaceae); structure in first source

Structure

3D Structure

属性

IUPAC Name |

[(1R,2S,3R,5R,6R,8S)-3-[(2S,3R,4S,5S,6R)-6-(benzoyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-2-yl]methyl 4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32O13/c1-27-13-29(37)19-11-30(27,28(19,26(42-27)43-29)14-39-24(36)16-7-9-17(31)10-8-16)41-25-22(34)21(33)20(32)18(40-25)12-38-23(35)15-5-3-2-4-6-15/h2-10,18-22,25-26,31-34,37H,11-14H2,1H3/t18-,19-,20-,21+,22-,25+,26-,27+,28+,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIWQCBZFJFSCLC-HRCYFWENSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3(C4CC1(C4(C(O2)O3)COC(=O)C5=CC=C(C=C5)O)OC6C(C(C(C(O6)COC(=O)C7=CC=CC=C7)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@]3([C@@H]4C[C@]1([C@@]4([C@H](O2)O3)COC(=O)C5=CC=C(C=C5)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)COC(=O)C7=CC=CC=C7)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501314538 | |

| Record name | Benzoyloxypaeoniflorin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501314538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

600.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72896-40-3 | |

| Record name | Benzoyloxypaeoniflorin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72896-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoyloxypaeoniflorin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501314538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Multifaceted Mechanism of Action of Benzoyloxypaeoniflorin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoyloxypaeoniflorin, a monoterpene glycoside isolated from the roots of Paeonia suffruticosa, has emerged as a compound of significant interest in pharmacological research. Exhibiting a diverse range of biological activities, its therapeutic potential is underscored by its anti-inflammatory, anti-platelet, and antioxidant properties. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound, with a focus on its molecular targets and signaling pathways. Detailed experimental methodologies and quantitative data are presented to facilitate further research and drug development endeavors.

Core Mechanisms of Action

This compound exerts its pharmacological effects through multiple pathways, primarily by modulating inflammatory responses, inhibiting platelet aggregation, and exhibiting enzymatic inhibition and antioxidant activity.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are attributed to its ability to suppress key pro-inflammatory signaling cascades. In cellular and animal models of sepsis, this compound has been shown to mitigate the inflammatory response by inhibiting the activation of Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

NF-κB Signaling Pathway:

NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation. This compound has been identified as an inhibitor of NF-κB activation. By preventing the activation of this pathway, this compound effectively downregulates the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

MAPK Signaling Pathway:

The MAPK pathway is another critical regulator of cellular processes, including inflammation. This compound has been observed to modulate this pathway, although the precise molecular interactions are still under investigation. It is hypothesized that by interfering with MAPK signaling, this compound further contributes to the reduction of inflammatory mediators.

Anti-platelet and Anti-coagulant Activity

This compound has been identified as a major active constituent contributing to the improvement of blood circulation through its inhibitory effects on both platelet aggregation and blood coagulation. While the specific molecular targets within the coagulation cascade have not been fully elucidated, its action on platelet aggregation suggests an interference with signaling pathways that lead to platelet activation and thrombus formation.

Enzyme Inhibition

A notable mechanism of action of this compound is its ability to inhibit tyrosinase, a key enzyme in melanin biosynthesis. This inhibitory action suggests its potential application in the cosmetic and dermatological fields for the management of hyperpigmentation disorders.

Antioxidant Activity

This compound has demonstrated antioxidant properties, contributing to its overall therapeutic potential. By scavenging free radicals, it can help to mitigate oxidative stress, a key factor in the pathogenesis of numerous diseases.

Quantitative Data

The following table summarizes the available quantitative data on the biological activities of this compound.

| Biological Activity | Parameter | Value | Reference |

| Tyrosinase Inhibition | IC50 (Mushroom Tyrosinase) | 0.453 mM | [1][2] |

Note: Further quantitative data, such as IC50 values for NF-κB inhibition and platelet aggregation, are not yet fully available in the published literature.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and a general workflow for its investigation.

Experimental Protocols

This section provides an overview of the methodologies employed in key experiments to elucidate the mechanism of action of this compound.

Anti-inflammatory Activity Assays

1. Cell Culture and Treatment:

-

Murine macrophage cell lines (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs) are commonly used.

-

Cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

To induce an inflammatory response, cells are stimulated with lipopolysaccharide (LPS) at a concentration of 1 µg/mL.

-

Cells are pre-treated with varying concentrations of this compound for 1-2 hours prior to LPS stimulation.

2. Cytokine Measurement (ELISA):

-

Supernatants from cell cultures are collected after 24 hours of stimulation.

-

The concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

3. Western Blot Analysis for NF-κB and MAPK Pathways:

-

After treatment, cells are lysed to extract total protein.

-

Protein concentration is determined using a BCA protein assay kit.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for total and phosphorylated forms of key signaling proteins (e.g., p65, IκBα, p38, JNK, ERK).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

4. NF-κB Reporter Gene Assay:

-

Cells are transiently transfected with a reporter plasmid containing the firefly luciferase gene under the control of an NF-κB response element.

-

A control plasmid (e.g., Renilla luciferase) is co-transfected for normalization.

-

After transfection, cells are treated with this compound and stimulated with an NF-κB activator (e.g., TNF-α).

-

Luciferase activity is measured using a dual-luciferase reporter assay system.

Anti-platelet Aggregation Assay

1. Preparation of Platelet-Rich Plasma (PRP):

-

Whole blood is collected from healthy human volunteers into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

-

PRP is obtained by centrifuging the blood at a low speed (e.g., 200 x g) for 15 minutes.

2. Platelet Aggregation Measurement:

-

Platelet aggregation is monitored using a light transmission aggregometer.

-

PRP is pre-incubated with this compound or a vehicle control.

-

Aggregation is induced by adding an agonist such as adenosine diphosphate (ADP) or collagen.

-

The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded over time.

Tyrosinase Inhibition Assay

1. Enzyme and Substrate Preparation:

-

Mushroom tyrosinase is used as the enzyme source.

-

L-DOPA is used as the substrate.

2. Inhibition Assay:

-

The assay is performed in a 96-well plate.

-

A reaction mixture containing phosphate buffer (pH 6.8), mushroom tyrosinase, and various concentrations of this compound is prepared.

-

The reaction is initiated by adding L-DOPA.

-

The formation of dopachrome is monitored by measuring the absorbance at 475 nm over time using a microplate reader.

-

The percentage of inhibition is calculated, and the IC50 value is determined from the dose-response curve.

Antioxidant Activity Assay (DPPH Radical Scavenging)

1. Reagent Preparation:

-

A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

2. Scavenging Assay:

-

Different concentrations of this compound are mixed with the DPPH solution.

-

The mixture is incubated in the dark at room temperature for 30 minutes.

-

The absorbance of the solution is measured at 517 nm.

-

The percentage of DPPH radical scavenging activity is calculated based on the reduction in absorbance compared to a control.

Conclusion

This compound is a promising natural compound with a multi-target mechanism of action. Its ability to modulate key inflammatory pathways, inhibit platelet aggregation, and exert enzymatic inhibition and antioxidant effects highlights its potential for the development of novel therapeutics for a range of inflammatory and thrombotic diseases. Further research is warranted to fully elucidate its molecular targets and to establish its clinical efficacy and safety profile. This guide provides a foundational understanding of its mechanism of action to support these future investigations.

References

The Role of Benzoyloxypaeoniflorin as a Plant Metabolite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoyloxypaeoniflorin is a monoterpene glycoside found within the genus Paeonia, commonly known as peonies. As a secondary metabolite, it is part of a diverse group of organic compounds that are not directly involved in the normal growth, development, or reproduction of the plant. Instead, these molecules often play a crucial role in the plant's interaction with its environment, including defense against herbivores and pathogens. This technical guide provides a comprehensive overview of the current understanding of this compound's role as a plant metabolite, with a focus on its biosynthesis, distribution, and putative functions. Given the limited specific research on this compound, this guide also draws upon the more extensive knowledge of its close structural analogue, paeoniflorin, to infer potential properties and functions, with appropriate caveats.

Data Presentation: Quantitative Analysis of this compound and Related Compounds

Quantitative data for this compound is limited in the current scientific literature. However, some studies have provided semi-quantitative and quantitative information for this and related compounds in various Paeonia species and tissues. The following tables summarize the available data to facilitate comparison.

Table 1: Semi-Quantitative and Quantitative Data for this compound and its Derivatives in Paeonia Species

| Compound | Plant Species | Plant Part | Method | Concentration/Relative Content | Reference |

| Benzoylpaeoniflorin | Paeonia lactiflora | Root Xylem | DESI-MSI, UPLC | Qualitatively identified as significantly accumulated | [1] |

| Benzoyloxidized paeoniflorin | Paeonia ostii | Root Bark | HPLC | ~4.5 mg/g | [2] |

| Benzoyloxidized paeoniflorin | Paeonia suffruticosa | Root Bark | HPLC | ~3.8 mg/g | [2] |

| Benzoyloxidized paeoniflorin | Paeonia lactiflora | Root Bark | HPLC | ~2.5 mg/g | [2] |

| Benzoyloxidized paeoniflorin | Paeonia veitchii | Root Bark | HPLC | ~1.8 mg/g | [2] |

| Benzoylpaeoniflorin | Paeonia lactiflora | Root | Not specified | Inhomogeneously distributed | [3] |

Table 2: Paeoniflorin Content in Various Paeonia Species and Organs (for comparative purposes)

| Plant Species | Plant Part | Method | Paeoniflorin Content (mg/g dry weight) | Reference |

| Paeonia lactiflora | Rhizomes | HPLC | Highest content | [4] |

| Paeonia lactiflora | Roots | HPLC | High content | [4] |

| Paeonia lactiflora | Leaves | HPLC | Moderate content | [4] |

| Paeonia lactiflora | Stems | HPLC | Lower content | [4] |

| Paeonia lactiflora | Flowers | HPLC | Lowest content | [4] |

| Paeonia ostii | Leaves | HPLC | 38.68 ± 0.76 | [4] |

| Paeonia ostii | Root Bark | HPLC | Not specified | [4] |

| Paeonia rockii | Branch Bark | Not specified | Highest content | [4] |

| Paeonia rockii | Root Phloem | Not specified | High content | [4] |

| Various Paeonia species | Roots | TLC/HPLC | 0.9 - 107.2 | [5] |

Note: The data for "benzoyloxidized paeoniflorin" may refer to a derivative of this compound and provides a valuable, albeit indirect, quantitative measure.

Experimental Protocols

Detailed experimental protocols specifically for this compound are not extensively published. However, methodologies for the extraction, purification, and analysis of the closely related and abundant paeoniflorin and other monoterpene glycosides from Paeonia can be adapted.

Protocol 1: Extraction and Partial Purification of Monoterpene Glycosides from Paeonia Root

This protocol is a generalized procedure based on methods described for paeoniflorin and other glycosides.

-

Sample Preparation: Air-dry fresh Paeonia roots at room temperature and grind them into a fine powder.

-

Extraction:

-

Macerate the powdered root material with 70% ethanol (1:10 w/v) at room temperature for 24 hours with constant stirring.

-

Filter the extract and repeat the extraction process on the residue two more times.

-

Combine the filtrates and concentrate under reduced pressure at 50°C to obtain a crude extract.

-

-

Liquid-Liquid Partitioning:

-

Suspend the crude extract in water and partition successively with petroleum ether, ethyl acetate, and n-butanol.

-

The monoterpene glycosides, including this compound, are expected to be enriched in the n-butanol fraction.

-

-

Macroporous Resin Chromatography:

-

Dissolve the n-butanol fraction in water and apply it to a pre-equilibrated macroporous resin column (e.g., HP-20).

-

Wash the column with deionized water to remove sugars and other polar impurities.

-

Elute the monoterpene glycosides with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol).

-

Collect fractions and monitor by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify fractions containing this compound.

-

Protocol 2: Quantification of this compound by UPLC-MS/MS

This protocol is adapted from a validated method for the quantification of benzoylpaeoniflorin in rat plasma and can be modified for plant extracts.

-

Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 mm × 100 mm, 1.7 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive ESI.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Benzoylpaeoniflorin: m/z 607.2 → 105.1

-

Internal Standard (e.g., Ardisiacrispin A): m/z 1083.5 → 407.1

-

-

Optimize cone voltage and collision energy for maximum sensitivity.

-

-

Sample Preparation (from purified extract):

-

Dissolve the dried extract in the initial mobile phase composition.

-

Add a known concentration of the internal standard.

-

Filter through a 0.22 µm syringe filter before injection.

-

-

Quantification: Construct a calibration curve using a certified reference standard of this compound.

Mandatory Visualization

Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to follow a similar pathway to that of paeoniflorin, involving the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway for the synthesis of the monoterpene backbone and subsequent modifications by glycosyltransferases and benzoyltransferases.

Caption: Hypothesized biosynthetic pathway of this compound.

Experimental Workflow for Analysis

A general workflow for the extraction, isolation, and quantification of this compound from Paeonia plant material is depicted below.

Caption: General experimental workflow for this compound analysis.

Conceptual Role in Plant Defense Signaling

While direct evidence is lacking, this compound, as a secondary metabolite, is likely involved in the plant's defense response. Its production may be induced by biotic or abiotic stress, and it could act as a deterrent or toxin to herbivores or pathogens.

References

- 1. researchgate.net [researchgate.net]

- 2. Metabolic engineering strategies for de novo biosynthesis of sterols and steroids in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [Study on chemical components distribution in Paeoniae Radix Alba and its processing methods] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comprehensive comparison of different parts of Paeonia ostii, a food-medicine plant, based on untargeted metabolomics, quantitative analysis, and bioactivity analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Paeoniflorin in Paeoniaceae: Distribution, influencing factors, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Isolation of α-Benzoyloxypaeoniflorin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-benzoyloxypaeoniflorin is a monoterpene glycoside first isolated from the roots of Paeonia suffruticosa.[1] It is recognized for its antioxidant properties, exhibiting moderate radical scavenging activity. This technical guide provides a comprehensive overview of the discovery, isolation, and known biological activities of α-benzoyloxypaeoniflorin, intended for researchers and professionals in drug development. Due to the limited availability of detailed public data, this guide synthesizes the most relevant information and presents representative experimental protocols and hypothetical signaling pathways based on closely related compounds.

Introduction

Paeonia species, commonly known as peonies, have a long history of use in traditional medicine, particularly in East Asia. Phytochemical investigations of these plants have led to the isolation of numerous bioactive compounds, including monoterpene glycosides. Among these, α-benzoyloxypaeoniflorin is a notable discovery, identified as a new antioxidant compound from Paeonia suffruticosa.[1] Its structural similarity to other well-studied paeoniflorin derivatives suggests a potential for various pharmacological activities. This guide aims to provide a detailed technical overview of α-benzoyloxypaeoniflorin, focusing on its discovery, isolation, and potential mechanisms of action.

Discovery and Physicochemical Properties

Alpha-benzoyloxypaeoniflorin was first reported in 2001 as a new antioxidant monoterpene glycoside isolated from Paeonia suffruticosa.[1] Its structure was elucidated through spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and by comparison with its known anomer, β-benzoyloxypaeoniflorin.

Table 1: Physicochemical Properties of Benzoyloxypaeoniflorin

| Property | Value | Source |

| Molecular Formula | C₃₀H₃₂O₁₃ | [2] |

| Molecular Weight | 600.6 g/mol | [2] |

| Exact Mass | 600.18429107 Da | [2] |

| IUPAC Name | [(1R,2S,3R,5R,6R,8S)-3-[(2S,3R,4S,5S,6R)-6-(benzoyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.0²,⁵.0³,⁸]decan-2-yl]methyl 4-hydroxybenzoate | [2] |

| Appearance | Not specified in available literature | |

| Solubility | Not specified in available literature |

Experimental Protocols

While the specific, detailed protocol for the isolation of α-benzoyloxypaeoniflorin from the original discovery paper is not publicly available in its entirety, a general and representative methodology can be constructed based on established techniques for isolating monoterpene glycosides from Paeonia species.

General Extraction and Isolation Workflow

The following diagram illustrates a typical workflow for the extraction and isolation of paeoniflorin derivatives.

Caption: Generalized workflow for isolating α-benzoyloxypaeoniflorin.

Detailed Methodologies

Plant Material Preparation: Dried roots of Paeonia suffruticosa are collected, washed, and ground into a fine powder.

Extraction: The powdered plant material is extracted with a suitable solvent, such as methanol or ethanol, at room temperature or with heating under reflux. The extraction is typically repeated multiple times to ensure maximum yield. The solvent is then evaporated under reduced pressure to obtain the crude extract.

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. The fractions are collected, and the solvent is removed. Monoterpene glycosides like this compound are often enriched in the ethyl acetate fraction.

Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel. A gradient elution system, for example, a mixture of chloroform and methanol with increasing methanol concentration, is used to separate the components. Fractions are collected and monitored by thin-layer chromatography (TLC).

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified by preparative HPLC on a C18 column. A mobile phase consisting of a mixture of acetonitrile and water or methanol and water is typically used.

Structure Elucidation: The structure of the purified compound is confirmed using spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

¹H and ¹³C NMR: To elucidate the chemical structure, including the stereochemistry.

Biological Activity and Quantitative Data

Antioxidant Activity

Alpha-benzoyloxypaeoniflorin has been identified as an antioxidant compound.[1] The primary method cited for this determination is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Table 2: Antioxidant Activity of α-Benzoyloxypaeoniflorin

| Assay | Result | Source |

| DPPH Radical Scavenging Activity | Moderately potent | [1] |

| IC₅₀ Value | Not specified in publicly available literature. |

DPPH Radical Scavenging Assay Protocol (General):

-

A solution of DPPH in methanol is prepared.

-

Different concentrations of the test compound (α-benzoyloxypaeoniflorin) are added to the DPPH solution.

-

The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

The percentage of radical scavenging activity is calculated. The IC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.

Signaling Pathways

Currently, there is no direct scientific literature detailing the specific signaling pathways modulated by α-benzoyloxypaeoniflorin. However, based on the well-documented activities of its structural analog, paeoniflorin, a hypothetical mechanism of action can be proposed. Paeoniflorin is known to exert anti-inflammatory and immunoregulatory effects by modulating several key signaling pathways, including the NF-κB, PI3K/Akt, and MAPK pathways.[3][4][5]

Hypothetical Signaling Pathway

The following diagram illustrates a potential signaling pathway that α-benzoyloxypaeoniflorin might influence, based on the known actions of paeoniflorin. It is crucial to note that this is a hypothetical model and requires experimental validation.

Caption: A hypothetical anti-inflammatory signaling pathway for α-benzoyloxypaeoniflorin.

This hypothetical pathway suggests that α-benzoyloxypaeoniflorin may inhibit the activation of the NF-κB signaling cascade, a central pathway in the inflammatory response. By potentially modulating upstream kinases like PI3K/Akt, it could prevent the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes.

Conclusion and Future Directions

Alpha-benzoyloxypaeoniflorin is a promising natural product with demonstrated antioxidant activity. While its discovery has been reported, there is a significant lack of detailed, publicly available data regarding its quantitative biological activities, specific isolation protocols with yields, and its precise mechanisms of action. Future research should focus on:

-

Quantitative Bioactivity Studies: Determining the IC₅₀ values for its antioxidant activity against various radicals and assessing other potential biological activities (e.g., anti-inflammatory, neuroprotective).

-

Mechanism of Action Studies: Elucidating the specific signaling pathways modulated by α-benzoyloxypaeoniflorin to understand its molecular targets.

-

Pharmacokinetic and Pharmacodynamic Profiling: Investigating its absorption, distribution, metabolism, and excretion to evaluate its potential as a therapeutic agent.

The information provided in this guide serves as a foundational resource for researchers interested in α-benzoyloxypaeoniflorin and highlights the need for further investigation to fully characterize this potentially valuable natural compound.

References

- 1. A new antioxidant monoterpene glycoside, alpha-benzoyloxypaeoniflorin from Paeonia suffruticosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C30H32O13 | CID 21631107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Recent Insights into the Protective Mechanisms of Paeoniflorin in Neurological, Cardiovascular, and Renal Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Regulatory Effects of Paeoniflorin and Its Derivative Paeoniflorin-6′-O-Benzene Sulfonate CP-25 on Inflammation and Immune Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The Regulatory Effects of Paeoniflorin and Its Derivative Paeoniflorin-6′-O-Benzene Sulfonate CP-25 on Inflammation and Immune Diseases [frontiersin.org]

A Comprehensive Technical Guide to Beta-Benzoyloxypaeoniflorin: Properties, Bioactivity, and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beta-benzoyloxypaeoniflorin is a monoterpene glycoside primarily isolated from various species of the Paeonia (peony) genus, such as the roots of Paeonia suffruticosa and Paeonia lactiflora[1][2][3]. As a significant active component in traditional medicinal herbs, it has garnered attention for its diverse pharmacological activities. This document provides an in-depth overview of its chemical and physical properties, biological effects, and the experimental protocols used for its study, tailored for a scientific audience.

Chemical and Physical Properties

Beta-benzoyloxypaeoniflorin is characterized as a white to off-white crystalline powder[2][4]. It is a complex molecule classified as a 4-hydroxybenzoate ester, an O-acyl carbohydrate, a beta-D-glucoside, and a monoterpene glycoside[1]. For safe storage and to maintain its integrity, it should be stored at -20°C[2][4].

General Properties

The fundamental chemical and physical characteristics of beta-benzoyloxypaeoniflorin are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃₀H₃₂O₁₃ | [1][5] |

| Molecular Weight | 600.6 g/mol | [1][5] |

| IUPAC Name | [(1R,2S,3R,5R,6R,8S)-3-[(2S,3R,4S,5S,6R)-6-(benzoyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.0²,⁵.0³,⁸]decan-2-yl]methyl 4-hydroxybenzoate | [1] |

| CAS Number | 72896-40-3 | [1][2] |

| Appearance | White to off-white powder | [2][4] |

| Solubility | Soluble in DMSO, Methanol, Ethanol, Chloroform, Dichloromethane, Ethyl Acetate, Acetone, and Pyridine[2][3][4]. | |

| Storage Temperature | Store at -20°C | [2][4] |

Computed Physicochemical Properties

Computational models provide further insight into the molecule's characteristics relevant to its behavior in biological systems.

| Property | Value | Reference |

| XLogP3 | 0.3 | [1][5] |

| Hydrogen Bond Donor Count | 5 | [5] |

| Hydrogen Bond Acceptor Count | 13 | [5] |

| Rotatable Bond Count | 10 | [5] |

| Exact Mass | 600.18429107 Da | [1] |

| Topological Polar Surface Area | 191 Ų | [1][5] |

| Heavy Atom Count | 43 | [5] |

| Complexity | 1110 | [1][5] |

Biological Activities and Mechanisms of Action

Beta-benzoyloxypaeoniflorin exhibits a range of biological activities, making it a compound of interest for drug development. Its primary effects are linked to anti-inflammatory, neuroprotective, and circulatory benefits.

-

Anti-Inflammatory Effects : A key mechanism of its anti-inflammatory action is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway[2][3]. By suppressing NF-κB, it can reduce the expression of pro-inflammatory cytokines.

-

Enzyme Inhibition : It is a known inhibitor of mushroom tyrosinase, with a reported IC50 value of 0.453 mM[2].

-

Improved Blood Circulation : The compound contributes to better blood circulation by inhibiting both platelet aggregation and blood coagulation[2][3].

-

Neuroprotection : Research suggests that benzoylpaeoniflorin, a closely related compound, is a potential therapeutic agent for oxidative stress-related conditions like Alzheimer's disease[6][7].

Visualized Signaling Pathway: NF-κB Inhibition

The following diagram illustrates the proposed mechanism for the anti-inflammatory activity of beta-benzoyloxypaeoniflorin through the inhibition of the NF-κB signaling cascade.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline key experimental protocols relevant to the study of beta-benzoyloxypaeoniflorin.

Tyrosinase Inhibition Assay

This protocol provides a general method for assessing the inhibitory effect of beta-benzoyloxypaeoniflorin on tyrosinase activity, based on its reported function[2].

-

Reagent Preparation :

-

Prepare a stock solution of beta-benzoyloxypaeoniflorin in a suitable solvent (e.g., DMSO).

-

Prepare a solution of mushroom tyrosinase in a phosphate buffer (pH 6.8).

-

Prepare a solution of L-DOPA (3,4-dihydroxy-L-phenylalanine) as the substrate in the same phosphate buffer.

-

-

Assay Procedure :

-

In a 96-well microplate, add phosphate buffer, various concentrations of the beta-benzoyloxypaeoniflorin solution, and the tyrosinase solution.

-

Pre-incubate the mixture at room temperature for 10 minutes.

-

Initiate the enzymatic reaction by adding the L-DOPA substrate to each well.

-

Monitor the formation of dopachrome by measuring the absorbance at 475 nm at regular intervals using a microplate reader.

-

A control reaction without the inhibitor is run in parallel.

-

-

Data Analysis :

-

Calculate the percentage of inhibition for each concentration of the compound.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity).

-

Pharmacokinetic Analysis in Rat Plasma via LC-MS/MS

This protocol describes a validated method for quantifying benzoylpaeoniflorin (a closely related isomer) in rat plasma, which can be adapted for beta-benzoyloxypaeoniflorin[7].

-

Animal Study :

-

Administer beta-benzoyloxypaeoniflorin orally to Sprague-Dawley rats.

-

Collect blood samples from the tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration.

-

Centrifuge the blood samples to separate the plasma, which is then stored at -80°C until analysis.

-

-

Sample Preparation :

-

Thaw the plasma samples at room temperature.

-

To a 100 µL aliquot of plasma, add an internal standard.

-

Precipitate the plasma proteins by adding a solvent like acetonitrile.

-

Vortex the mixture and then centrifuge at high speed (e.g., 12,000 rpm) for 10 minutes.

-

Collect the supernatant and inject a small volume (e.g., 5 µL) into the LC-MS/MS system.

-

-

LC-MS/MS Conditions :

-

Liquid Chromatography (LC) : Use a C18 column for separation with a gradient mobile phase consisting of acetonitrile and water (containing formic acid).

-

Mass Spectrometry (MS/MS) : Operate the mass spectrometer in multiple reaction monitoring (MRM) mode with an electrospray ionization (ESI) source. Monitor specific precursor-to-product ion transitions for both beta-benzoyloxypaeoniflorin and the internal standard.

-

-

Method Validation and Analysis :

-

Validate the method for specificity, linearity, precision, accuracy, recovery, and stability according to regulatory guidelines.

-

Construct a calibration curve using known concentrations of the analyte.

-

Quantify the concentration of beta-benzoyloxypaeoniflorin in the plasma samples and perform pharmacokinetic analysis to determine parameters like Cmax, Tmax, AUC, and half-life.

-

Visualized Workflow: Pharmacokinetic Analysis

The diagram below outlines the key steps in a typical pharmacokinetic study workflow.

References

- 1. Benzoyloxypaeoniflorin | C30H32O13 | CID 21631107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 72896-40-3 [chemicalbook.com]

- 3. Benzoyloxypeoniflorin | CAS:72896-40-3 | Manufacturer ChemFaces [chemfaces.com]

- 4. This compound | 72896-40-3 [amp.chemicalbook.com]

- 5. Phytochemical: beta-Benzoyloxypaeoniflorin [caps.ncbs.res.in]

- 6. benzoylpaeoniflorin | 38642-49-8 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

Natural Occurrence of Benzoyloxypaeoniflorin in Paeonia Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoyloxypaeoniflorin is a monoterpene glycoside found in various species of the genus Paeonia, commonly known as peonies. These plants have a long history of use in traditional medicine, particularly in Asia. This technical guide provides an in-depth overview of the natural sources of this compound in Paeonia species, presenting quantitative data, detailed experimental protocols for its analysis, and visual workflows to aid in research and development. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the phytochemical composition and potential therapeutic applications of peony-derived compounds.

Quantitative Data on this compound Content

This compound has been identified as a constituent in several Paeonia species. While extensive comparative data across a wide range of species and plant parts is still an area of active research, existing studies provide valuable quantitative insights. The following table summarizes the reported concentration of this compound in Paeonia suffruticosa.

| Paeonia Species | Plant Part | Compound Name | Concentration (mg/g) | Analytical Method | Reference |

| Paeonia suffruticosa | Root Bark | Benzoyl oxypaeoniflorin | 1.09 ± 0.09 | LCMS-IT-TOF | [1] |

Note: The nomenclature "Benzoyl oxypaeoniflorin" is used in the cited study and is considered synonymous with this compound. Further research is required to quantify the levels of this compound in other Paeonia species such as Paeonia veitchii and Paeonia lactiflora, where its presence has also been reported.[2][3]

Experimental Protocols

The extraction, isolation, and quantification of this compound from Paeonia species are typically achieved through a combination of chromatographic and spectrometric techniques. The following sections detail the common methodologies employed in this process.

Sample Preparation and Extraction

A generalized protocol for the extraction of monoterpene glycosides, including this compound, from Paeonia root material is as follows:

-

Grinding: The dried plant material (e.g., root bark) is pulverized into a fine powder to increase the surface area for efficient extraction.

-

Solvent Extraction: The powdered material is typically extracted with a polar solvent. Methanol or ethanol solutions of varying concentrations (e.g., 70-80%) are commonly used.

-

Extraction Technique: Maceration, sonication, or reflux extraction are common methods. For instance, ultrasonic-assisted extraction can be performed by subjecting the plant material and solvent mixture to ultrasonic waves for a defined period (e.g., 30-60 minutes) at a controlled temperature.

-

Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Purification (Optional)

For the isolation of pure this compound, further purification steps are necessary:

-

Solid-Phase Extraction (SPE): The crude extract can be passed through an SPE cartridge (e.g., C18) to remove interfering substances.

-

Column Chromatography: The partially purified extract is subjected to column chromatography over silica gel or other stationary phases. A gradient elution with a solvent system such as chloroform-methanol is used to separate the fractions.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): The fractions containing this compound are further purified by Prep-HPLC to obtain the compound at high purity.

Quantification by High-Performance Liquid Chromatography (HPLC)

Quantitative analysis of this compound is most commonly performed using High-Performance Liquid Chromatography coupled with a Diode Array Detector (HPLC-DAD) or a mass spectrometer (LC-MS).

-

Chromatographic System: A typical HPLC system consists of a quaternary pump, an autosampler, a column oven, and a DAD or MS detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is commonly used for the separation of monoterpene glycosides.

-

Mobile Phase: A gradient elution is typically employed. A common mobile phase consists of two solvents:

-

Solvent A: Water with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape.

-

Solvent B: Acetonitrile or methanol. The gradient program involves a gradual increase in the proportion of Solvent B over the course of the run to elute compounds with increasing hydrophobicity.

-

-

Detection:

-

DAD: The UV spectrum of this compound is recorded, and quantification is performed at a specific wavelength, typically around 230 nm, where benzoyl-containing compounds exhibit strong absorbance.

-

MS: Mass spectrometry, particularly when used in tandem (MS/MS), provides high selectivity and sensitivity. The compound is ionized (e.g., by electrospray ionization - ESI) and detected based on its specific mass-to-charge ratio (m/z).

-

-

Quantification: The concentration of this compound in a sample is determined by comparing its peak area to a calibration curve constructed using certified reference standards of the pure compound.

Structural Elucidation by UPLC-Q-TOF-MS

For the unambiguous identification of this compound and other related compounds, Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) is a powerful tool. This technique provides high-resolution mass data, allowing for the determination of the elemental composition of the molecule and its fragments, which aids in structural elucidation.[4][5][6]

Visualized Workflows

The following diagrams, created using the DOT language, illustrate the key experimental workflows described above.

Conclusion

This technical guide provides a foundational understanding of the natural occurrence of this compound in Paeonia species, with a focus on quantitative data and analytical methodologies. The provided experimental protocols and workflows offer a practical starting point for researchers and drug development professionals. Further studies are warranted to expand the quantitative database of this compound across a wider range of Paeonia species and to explore its pharmacological properties and potential therapeutic applications. The methodologies outlined here can serve as a basis for the standardization and quality control of peony-derived extracts and formulated products.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C30H32O13 | CID 21631107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. [Monoterpenoids from Paeoniae Radix Rubra based on UPLC-Q-TOF-MS] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structural analysis of monoterpene glycosides extracted from Paeonia lactiflora Pall. using electrospray ionization Fourier transform ion cyclotron resonance mass spectrometry and high-performance liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Activities of Monoterpene Glycosides from Paeonia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacological activities of monoterpene glycosides derived from the genus Paeonia. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental methodologies, quantitative data, and insights into the molecular mechanisms of these bioactive compounds.

Introduction

The genus Paeonia, encompassing well-known species such as Paeonia lactiflora and Paeonia suffruticosa, has a long history of use in traditional medicine, particularly in China, Japan, and Korea.[1] Modern phytochemical investigations have identified monoterpene glycosides as one of the principal classes of bioactive constituents responsible for the therapeutic effects of Paeonia extracts.[1] These compounds, characterized by a "cage-like" pinane skeleton, have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antioxidant, neuroprotective, and anticancer effects.[1] This guide will delve into the scientific evidence supporting these activities, providing detailed protocols and quantitative data to facilitate further research and development.

Key Monoterpene Glycosides from Paeonia

The most extensively studied monoterpene glycosides from Paeonia include:

-

Paeoniflorin: Often the most abundant monoterpene glycoside in Paeonia species, it has been widely investigated for its diverse pharmacological effects.[2]

-

Albiflorin: Structurally similar to paeoniflorin, it also exhibits significant biological activities.

-

Oxypaeoniflorin: Another major monoterpene glycoside with demonstrated therapeutic potential.

-

Benzoylpaeoniflorin: A benzoylated derivative of paeoniflorin with distinct pharmacological properties.

Pharmacological Activities and Quantitative Data

The following sections summarize the key pharmacological activities of monoterpene glycosides from Paeonia, with quantitative data presented in structured tables for ease of comparison.

Anti-inflammatory Activity

Monoterpene glycosides from Paeonia have demonstrated potent anti-inflammatory effects, primarily through the inhibition of pro-inflammatory mediators.

Table 1: Anti-inflammatory Activity of Paeonia Monoterpene Glycosides

| Compound | Assay | Cell Line | IC50 Value | Reference |

| Paeoniside A | COX-1 Inhibition | - | - | [3] |

| Paeoniside B | COX-1 Inhibition | - | - | [3] |

| Paeoniflorin | COX-1 Inhibition | - | - | [3] |

| Benzoylpaeoniflorin | COX-1 Inhibition | - | - | [3] |

| 4-O-methyl-paeoniflorin | COX-1 Inhibition | - | - | [3] |

| Paeoniside A | COX-2 Inhibition | - | - | [3] |

| Paeoniside B | COX-2 Inhibition | - | - | [3] |

| Paeoniflorin | COX-2 Inhibition | - | - | [3] |

| Benzoylpaeoniflorin | COX-2 Inhibition | - | - | [3] |

| 4-O-methyl-paeoniflorin | COX-2 Inhibition | - | - | [3] |

| New Monoterpene Glycoside 1 | NO Production Inhibition | RAW 264.7 | 31.25 µM | [4] |

| Compound 21 | NO Production Inhibition | RAW 264.7 | 36.13 µM | [4] |

| Compound 23 | NO Production Inhibition | RAW 264.7 | 12.41 µM | [4] |

| Compound 25 | NO Production Inhibition | RAW 264.7 | 6.87 µM | [4] |

| Compound 27 | NO Production Inhibition | RAW 264.7 | 41.94 µM | [4] |

Anticancer Activity

Several monoterpene glycosides from Paeonia have been shown to possess anticancer properties, including the induction of apoptosis and inhibition of cell proliferation in various cancer cell lines.[2]

Table 2: Anticancer Activity of Paeoniflorin

| Cancer Cell Line | Assay | IC50 Value | Reference |

| HepG2 (Liver Cancer) | Anti-proliferative | 17.58 µg/mL | [2] |

| HCT116 (Colorectal Cancer) | Apoptosis Induction | 15 µM (23.4% apoptosis), 30 µM (31.5% apoptosis) | [5] |

| Saos-2 (Osteosarcoma) | Apoptosis Induction (at 500 µM) | 48.7% | [6] |

| HOS (Osteosarcoma) | Apoptosis Induction (at 500 µM) | 43.8% | [6] |

Neuroprotective Activity

Paeoniflorin, in particular, has demonstrated significant neuroprotective effects in various experimental models, often by mitigating oxidative stress and inflammation.[7]

Table 3: Neuroprotective Effects of Paeoniflorin

| Cell Line | Insult | Concentration | Effect | Reference |

| PC12 | H2O2 (200 µM) | 20, 40, 80 µM | Increased cell viability, reduced LDH and ROS levels | [8] |

| SH-SY5Y | H2O2 | 10 µg/mL | Decreased ROS production to 87.04% of control | [9] |

Antioxidant Activity

Extracts from Paeonia species, rich in monoterpene glycosides and other phenolic compounds, exhibit potent antioxidant activity.

Table 4: Antioxidant Capacity of Paeonia Extracts

| Extract Source | Assay | Result | Reference |

| Paeonia rockii Leaves | TPC | 693.93 ± 0.82 mg GAE/g extract | [10] |

| Paeonia rockii Flowers | TPC | 540.38 ± 1.83 mg GAE/g extract | [10] |

| Paeonia rockii Leaves | DPPH IC50 | Lower than ascorbic acid | [10] |

| Paeonia rockii Flowers | DPPH IC50 | Lower than ascorbic acid | [10] |

| Paeonia officinalis Leaves (Methanol Extract) | TPC | 601.1 mg GAE/g DWE | [11] |

| Paeonia officinalis Roots (Methanol Extract) | TPC | 215.7 mg GAE/g DWE | [11] |

| Paeonia officinalis Leaves (Methanol Extract) | ORAC | 1433 µmol TE/g DWE | [12] |

| Paeonia officinalis Roots (Methanol Extract) | ORAC | 1232 µmol TE/g DWE | [12] |

| Paeonia peregrina Petal Syrup | TPC | 642.03 mg GAE/g | [13] |

| Paeonia peregrina Petal Syrup | DPPH Inhibition | 87.13% | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Isolation and Purification of Monoterpene Glycosides

A general procedure for the extraction and purification of monoterpene glycosides from Paeonia suffruticosa seed meal is as follows:

-

Extraction: Ultrasound-assisted extraction with 33% ethanol at 55°C for 44 minutes, with a liquid-to-material ratio of 33:1 and an ultrasound power of 400 W.[14]

-

Purification: The crude extract is purified using macroporous resin chromatography.[14] The resin is pretreated by soaking in anhydrous ethanol for 24 hours, followed by washing with deionized water.[14]

-

Identification: The purified compounds are identified using HPLC-Q-TOF-MS/MS.[14]

Anti-inflammatory Assay: Inhibition of NO Production in RAW 264.7 Macrophages

-

Cell Culture: RAW 264.7 macrophages are cultured in appropriate media.

-

Treatment: Cells are pre-treated with various concentrations of the test compounds for a specified time, followed by stimulation with lipopolysaccharide (LPS) to induce nitric oxide (NO) production.

-

NO Measurement: After incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

Data Analysis: The inhibitory effect of the compounds on NO production is calculated, and the IC50 value is determined.

Anticancer Assay: Apoptosis Induction in Cancer Cells

-

Cell Culture: Cancer cell lines (e.g., HCT116, Saos-2) are cultured in suitable media.

-

Treatment: Cells are treated with different concentrations of the test compound (e.g., paeoniflorin) for a specified duration (e.g., 48 hours).[5]

-

Apoptosis Staining: Cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI).[5]

-

Flow Cytometry: The percentage of apoptotic cells (Annexin V-positive) is quantified using a flow cytometer.[5]

Neuroprotective Assay: H2O2-Induced Apoptosis in PC12 Cells

-

Cell Culture: PC12 cells are seeded in 96-well plates (3.0×10^3 cells/well) and cultured for 6 hours.[8]

-

Treatment: Cells are treated with H2O2 (e.g., 200 µM) alone or in combination with different concentrations of the test compound (e.g., paeoniflorin at 20, 40, or 80 µM).[8]

-

Cell Viability Assay (MTT): After treatment, MTT solution (5 mg/ml) is added to each well and incubated for 4 hours. The formazan precipitate is dissolved in DMSO, and absorbance is measured to determine cell viability.[8]

-

LDH and ROS Measurement: Lactate dehydrogenase (LDH) release into the culture medium and intracellular reactive oxygen species (ROS) levels are measured using commercially available kits to assess cytotoxicity and oxidative stress.[8]

Antioxidant Assays

-

Reaction Mixture: A solution of the extract is mixed with a methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH).[11]

-

Incubation: The mixture is incubated in the dark at room temperature.

-

Absorbance Measurement: The decrease in absorbance at 515 nm is measured spectrophotometrically.[11]

-

Calculation: The scavenging activity is calculated as a percentage of DPPH radical inhibition, and IC50 values can be determined.

-

ABTS Radical Generation: ABTS radical cation (ABTS•+) is produced by reacting ABTS solution with potassium persulfate.[15]

-

Reaction: The extract is added to the ABTS•+ solution, and the mixture is incubated.

-

Absorbance Measurement: The reduction in absorbance at 734 nm is measured.[15]

-

Calculation: The antioxidant activity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

This assay measures the ability of an antioxidant to quench peroxyl radicals. It is a fluorescence-based assay that is widely used to determine the antioxidant capacity of various samples.

Signaling Pathways and Experimental Workflows

The pharmacological effects of monoterpene glycosides from Paeonia are often mediated through the modulation of key signaling pathways.

NF-κB Signaling Pathway in Inflammation

Paeoniflorin has been shown to exert its anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[16] This pathway is crucial in regulating the expression of pro-inflammatory cytokines such as TNF-α and IL-1β.[16]

Caption: Paeoniflorin inhibits the NF-κB signaling pathway.

Nrf2/HO-1 Antioxidant Signaling Pathway

Paeoniflorin can also exert neuroprotective and anti-inflammatory effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway, a key regulator of the cellular antioxidant response.[17]

Caption: Paeoniflorin activates the Nrf2/HO-1 antioxidant pathway.

Experimental Workflow for In Vitro Pharmacological Screening

The following diagram illustrates a typical workflow for the in vitro screening of Paeonia monoterpene glycosides for a specific pharmacological activity.

Caption: A typical in vitro pharmacological screening workflow.

Conclusion

Monoterpene glycosides from Paeonia represent a promising class of natural products with a wide range of pharmacological activities. This technical guide has provided a comprehensive summary of their anti-inflammatory, anticancer, neuroprotective, and antioxidant properties, supported by quantitative data and detailed experimental protocols. The elucidation of their mechanisms of action, particularly their modulation of key signaling pathways such as NF-κB and Nrf2, provides a strong foundation for their further development as therapeutic agents. It is anticipated that this guide will serve as a valuable resource for the scientific community, stimulating further research into these fascinating and pharmacologically important molecules.

References

- 1. Genus Paeonia monoterpene glycosides: A systematic review on their pharmacological activities and molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. New monoterpene glycosides from the root cortex of Paeonia suffruticosa and their potential anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New monoterpene glycosides from Paeonia suffruticosa Andrews and their inhibition on NO production in LPS-induced RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Paeoniflorin inhibits cell growth and induces cell cycle arrest through inhibition of FoxM1 in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Paeoniflorin induces G2/M cell cycle arrest and caspase-dependent apoptosis through the upregulation of Bcl-2 X-associated protein and downregulation of B-cell lymphoma 2 in human osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Network pharmacology and in vivo studies reveal the neuroprotective effects of paeoniflorin on Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neuroprotective effect of paeoniflorin on H2O2-induced apoptosis in PC12 cells by modulation of reactive oxygen species and the inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sgecm.org.tw [sgecm.org.tw]

- 10. In Vitro and In Vivo Antioxidant Activities of the Flowers and Leaves from Paeonia rockii and Identification of Their Antioxidant Constituents by UHPLC-ESI-HRMSn via Pre-Column DPPH Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Isolation of Strong Antioxidants from Paeonia Officinalis Roots and Leaves and Evaluation of Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. scispace.com [scispace.com]

- 14. Extraction, Purification, and Component Identification of Monoterpene Glycosides from Paeonia suffruticosa Seed Meal [mdpi.com]

- 15. Source dependent variation in phenolics, antioxidant and antimicrobial activity of Paeonia emodi in west Himalaya, India - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Protective effects of paeoniflorin on cardiovascular diseases: A pharmacological and mechanistic overview - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Paeoniflorin Alleviates Lipopolysaccharide-Induced Neuroinflammation and Depression Through the Keap1/Nrf2/HO-1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Benzoyloxypaeoniflorin as a Tyrosinase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that plays a pivotal role in the biosynthesis of melanin, the primary pigment responsible for coloration in mammals. It catalyzes the initial and rate-limiting steps of melanogenesis: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone. Due to its central role in melanin production, tyrosinase has become a key target for the development of inhibitors aimed at treating hyperpigmentation disorders and for use in cosmetic skin-lightening applications.

Benzoyloxypaeoniflorin, a monoterpene glycoside isolated from the root of Paeonia suffruticosa, has been identified as an inhibitor of mushroom tyrosinase. This technical guide provides a comprehensive overview of the current knowledge on this compound as a tyrosinase inhibitor, including its quantitative inhibitory data, a detailed experimental protocol for its evaluation, and a discussion of its potential mechanism of action and relevant signaling pathways.

Quantitative Data

The inhibitory potential of a compound against tyrosinase is typically quantified by its half-maximal inhibitory concentration (IC50) value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

| Compound | Source Enzyme | IC50 Value | Reference |

| This compound | Mushroom Tyrosinase | 0.453 mM | [1] |

Experimental Protocols

The following is a detailed methodology for a standard in vitro mushroom tyrosinase inhibition assay, which can be adapted for the evaluation of this compound.

Mushroom Tyrosinase Inhibition Assay

1. Materials and Reagents:

-

Mushroom Tyrosinase (e.g., from Agaricus bisporus)

-

L-Tyrosine (substrate)

-

Phosphate Buffer (e.g., 50 mM, pH 6.8)

-

This compound (test compound)

-

Kojic Acid (positive control)

-

Dimethyl Sulfoxide (DMSO) for dissolving compounds

-

96-well microplate

-

Microplate reader

2. Preparation of Solutions:

-

Enzyme Solution: Prepare a stock solution of mushroom tyrosinase in phosphate buffer. The final concentration in the assay will depend on the activity of the enzyme lot (typically 20-30 units/mL).

-

Substrate Solution: Prepare a stock solution of L-Tyrosine in phosphate buffer. Gentle heating may be required for dissolution.

-

Test Compound and Control Solutions: Dissolve this compound and kojic acid in DMSO to prepare stock solutions. Further dilute with phosphate buffer to achieve a range of desired test concentrations. Ensure the final DMSO concentration in the assay does not exceed a level that affects enzyme activity (typically <1-2%).

3. Assay Procedure:

-

To each well of a 96-well plate, add the following in order:

-

Phosphate buffer

-

Test compound solution at various concentrations. For the control, add buffer with the same concentration of DMSO.

-

Tyrosinase enzyme solution.

-

-

Pre-incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 10 minutes).

-

Initiate the enzymatic reaction by adding the L-Tyrosine substrate solution to each well.

-

Immediately measure the absorbance of the resulting dopachrome formation at a specific wavelength (typically 475-492 nm) at regular intervals for a defined period (e.g., 20-30 minutes) using a microplate reader.

4. Data Analysis:

-

Calculate the rate of reaction (V) for each concentration of the inhibitor.

-

Determine the percentage of inhibition for each concentration using the formula: % Inhibition = [(V_control - V_sample) / V_control] x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Calculate the IC50 value from the resulting dose-response curve.

Mandatory Visualizations

References

Unveiling the Antioxidant Potential of Benzoyloxypaeoniflorin: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the current understanding of the antioxidant properties of Benzoyloxypaeoniflorin, a monoterpene glycoside isolated from Paeonia suffruticosa. This document is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of this natural compound. While direct quantitative data on the antioxidant capacity of this compound remains nascent, this guide summarizes the existing qualitative evidence, details relevant experimental protocols for its investigation, and explores potential molecular mechanisms of action.

Introduction to this compound and its Antioxidant Properties

This compound is a natural compound that has garnered interest for its potential health benefits. Structurally related to the more extensively studied paeoniflorin, it is thought to possess significant antioxidant properties. Antioxidants are crucial for mitigating the damaging effects of oxidative stress, a condition implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.

Initial studies have identified alpha-benzoyloxypaeoniflorin as a monoterpene glycoside with notable radical scavenging activity.[1] Further research has correlated the presence of this compound in Paeonia suffruticosa root bark extracts with overall antioxidant and anti-aging activities.[2] However, specific quantitative metrics of its antioxidant efficacy, such as IC50 values from various antioxidant assays, are not yet widely reported in the scientific literature. This guide aims to bridge this gap by providing the necessary background and methodological details to facilitate further quantitative research.

Qualitative Antioxidant and Anti-Aging Correlations

A study combining UPLC-QTOF/MS-based metabolomic analysis with multivariate statistical analysis of Paeonia suffruticosa root bark extracts highlighted this compound as a compound of interest. The Pearson's correlation analysis from this study indicated a positive correlation between the presence of this compound and the antioxidant and anti-aging activities of the extracts.[2]

| Compound | Correlation with Antioxidant Activity | Correlation with Anti-Aging Activity | Reference |

| This compound | Positive | Positive | [2] |

Caption: Table summarizing the qualitative correlation of this compound with antioxidant and anti-aging activities.

Experimental Protocols for Assessing Antioxidant Activity

To quantitatively assess the antioxidant properties of this compound, a variety of established in vitro assays can be employed. The following are detailed protocols for key antioxidant assays that are suitable for this purpose.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a common and straightforward method to evaluate the free radical scavenging ability of a compound.[3][4]

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant and is measured spectrophotometrically.

Experimental Protocol:

-

Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent such as methanol or ethanol. The solution should be freshly prepared and protected from light.

-

Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent. Create a series of dilutions to determine the concentration-dependent activity.

-

Assay Procedure:

-

In a 96-well microplate, add a specific volume (e.g., 100 µL) of the different concentrations of the this compound solution to the wells.

-

Add the same volume of a standard antioxidant (e.g., ascorbic acid or Trolox) to separate wells for a positive control.

-

Add the solvent used for dissolving the test compound to a well as a blank control.

-

Add a specific volume (e.g., 100 µL) of the DPPH solution to all wells.

-

Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).

-

-

Measurement: Measure the absorbance of the solutions at a specific wavelength (typically 517 nm) using a microplate reader.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity can be calculated using the following formula:

Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

IC50 Determination: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, can be determined by plotting the scavenging activity against the concentration of this compound.

Other Relevant Antioxidant Assays

For a comprehensive evaluation of antioxidant potential, it is recommended to use a battery of assays that measure different aspects of antioxidant activity. These include:

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: Measures the ability of an antioxidant to scavenge the ABTS radical cation.

-

FRAP (Ferric Reducing Antioxidant Power) Assay: Measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

-

ORAC (Oxygen Radical Absorbance Capacity) Assay: Measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.

-

Measurement of Superoxide Dismutase (SOD) and Malondialdehyde (MDA) Levels: In cell-based or in vivo studies, the effect of this compound on the activity of antioxidant enzymes like SOD and the levels of lipid peroxidation markers like MDA can be assessed to understand its protective effects against oxidative stress.[5][6][7][8][9]

Potential Signaling Pathways and Mechanisms of Action

While the precise molecular mechanisms of this compound's antioxidant activity are yet to be fully elucidated, insights can be drawn from studies on the closely related compound, paeoniflorin. A key pathway implicated in the cellular antioxidant response is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway .

The Nrf2 Signaling Pathway:

Under normal conditions, Nrf2 is kept at low levels in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress or electrophilic compounds, Keap1 undergoes a conformational change, leading to the release of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins (sMaf) and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes. This leads to the transcription and synthesis of a battery of protective proteins, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione synthesis.

It is plausible that this compound, like other natural polyphenolic compounds, may act as an activator of the Nrf2 pathway, thereby enhancing the endogenous antioxidant defenses of the cell.

References

- 1. A new antioxidant monoterpene glycoside, alpha-benzoyloxypaeoniflorin from Paeonia suffruticosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Insight into Seasonal Change of Phytochemicals, Antioxidant, and Anti-Aging Activities of Root Bark of Paeonia suffruticosa (Cortex Moutan) Combined with Multivariate Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Superoxide dismutase activity and malondialdehyde levels in patients with travel-induced psychosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Serum superoxide dismutase and malondialdehyde levels in a group of Chinese patients with age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Levels of superoxide dismutase and malondialdehyde in primary spontaneous pneumothorax - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Assessment of Salivary Malondialdehyde and Superoxide Dismutase Levels in Completely Edentulous Patients: An In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Levels of malondialdehyde and superoxide dismutase in subclinical hyperthyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Studies on the Anti-Inflammatory Effects of Benzoyloxypaeoniflorin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preliminary research on the anti-inflammatory properties of Benzoyloxypaeoniflorin (BPF), a monoterpenoid glycoside derived from the roots of Paeonia albiflora Pall. The following sections summarize the key findings, detail the experimental methodologies employed, and visualize the molecular pathways and experimental workflows based on current scientific literature.

Executive Summary

This compound has demonstrated significant anti-inflammatory effects in both in vitro and in vivo models. Preliminary studies indicate that BPF effectively suppresses the production of key pro-inflammatory mediators by inhibiting crucial signaling pathways, particularly the NF-κB and MAPK pathways. In models of sepsis and psoriasis, BPF treatment has been shown to reduce inflammatory cytokine levels, alleviate tissue damage, and improve survival rates, marking it as a promising candidate for further investigation in the treatment of inflammatory diseases.[1][2]

Mechanism of Action: Inhibition of Pro-Inflammatory Signaling Pathways

BPF exerts its anti-inflammatory effects by intervening in the signaling cascades initiated by inflammatory stimuli such as lipopolysaccharide (LPS). The primary mechanism involves the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1] LPS, a component of gram-negative bacteria, triggers these pathways, leading to the transcription and release of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and the enzyme inducible Nitric Oxide Synthase (iNOS).[1][3]

BPF pretreatment has been shown to inhibit the phosphorylation of key proteins in these pathways, including p65 (a subunit of NF-κB), JNK, ERK, and p38 MAPKs.[1] By blocking the activation of these transcription factors, BPF effectively downregulates the expression of pro-inflammatory genes.[1]

Quantitative Data Presentation

The anti-inflammatory efficacy of BPF has been quantified in various experimental models. The data below is summarized from studies involving LPS-stimulated human cells and mouse models of sepsis.

In Vitro Efficacy: Human Umbilical Vein Endothelial Cells (HUVECs)

Table 1: Effect of BPF on Pro-Inflammatory Gene Expression in LPS-Stimulated HUVECs [1]

| Treatment Condition | Target Gene | Outcome |

| BPF (10 μM) + LPS (100 ng/mL) | IL-6 mRNA | Significant, time-dependent suppression |

| BPF (10 μM) + LPS (100 ng/mL) | TNF-α mRNA | Significant, time-dependent suppression |

| BPF (variable conc.) + LPS (100 ng/mL) | IL-6 mRNA & Protein | Significant, dose-dependent suppression |

| BPF (variable conc.) + LPS (100 ng/mL) | TNF-α mRNA & Protein | Significant, dose-dependent suppression |

In Vitro Efficacy: THP-1 Macrophages

Table 2: Effect of BPF on Pro-Inflammatory Mediators in LPS-Stimulated THP-1 Macrophages [1]

| Mediator | Effect of BPF Pretreatment |

| iNOS mRNA & Protein | Inhibition of LPS-induced increase |

| TNF-α mRNA & Protein | Inhibition of LPS-induced increase |

| IL-6 mRNA & Protein | Inhibition of LPS-induced increase |

In Vivo Efficacy: Mouse Sepsis Models

Table 3: Effect of BPF on Serum Cytokine Levels in LPS-Induced Sepsis Mice [1]

| Cytokine | Effect of BPF Treatment |

| IL-6 | Lower serum levels compared to control |

| TNF-α | Lower serum levels compared to control |

| IL-1β | Lower serum levels compared to control |

| CXCL1 | Lower serum levels compared to control |

| CXCL2 | Lower serum levels compared to control |

Table 4: Effect of BPF in Cecal Ligation and Puncture (CLP)-Induced Sepsis Mice [1]

| BPF Dose (intravenous) | Outcome on Peritoneal Macrophage Cytokines | Outcome on Survival |

| 0.09 mg/kg | Dose-dependent inhibition of IL-6, TNF-α, CXCL1 | Dose-dependently improved survival rates |

| 0.22 mg/kg | Dose-dependent inhibition of IL-6, TNF-α, CXCL1 | Dose-dependently improved survival rates |

| 0.44 mg/kg | Dose-dependent inhibition of IL-6, TNF-α, CXCL1 | Dose-dependently improved survival rates |

Detailed Experimental Protocols

The following protocols are based on the methodologies described in the cited preliminary studies.[1]

In Vitro Anti-Inflammatory Assays

-

Cell Culture:

-

Human Umbilical Vein Endothelial Cells (HUVECs) and THP-1 macrophages were used.

-

Cells were cultured in appropriate media and conditions until ready for experimentation.

-

-

Treatment Protocol:

-

Cells were pretreated with specified concentrations of this compound (BPF) or a vehicle control (DMSO) for 6 hours.

-

Following pretreatment, cells were stimulated with lipopolysaccharide (LPS) at a concentration of 100 ng/mL to induce an inflammatory response.

-

-

Quantitative Real-Time PCR (qPCR):

-

Total mRNA was extracted from the cells at indicated time points after LPS stimulation.

-

Reverse transcription was performed to synthesize cDNA.

-

qPCR was used to determine the relative expression levels of target genes (iNOS, TNF-α, IL-6), with β-actin used as a housekeeping gene for normalization.

-

-

Western Blot Analysis:

-

Cell lysates were prepared and total protein concentration was determined.

-

Proteins were separated by SDS-PAGE and transferred to a membrane.

-

Membranes were incubated with primary antibodies against iNOS, TNF-α, IL-6, and the phosphorylated forms of p65, p38, JNK, and ERK.

-

Appropriate secondary antibodies were used, and protein bands were visualized to determine protein expression and activation levels.

-

-

Enzyme-Linked Immunosorbent Assay (ELISA):

-